

# Pulrodemstat besilate versus Iadademstat: a comparative analysis of LSD1 inhibitors

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Pulrodemstat besilate*

Cat. No.: *B606533*

[Get Quote](#)

## A Comparative Analysis of LSD1 Inhibitors: Pulrodemstat Besilate vs. Iadademstat

A deep dive into the preclinical and clinical data of two leading lysine-specific demethylase 1 (LSD1) inhibitors, offering a head-to-head comparison for researchers and drug development professionals.

Lysine-specific demethylase 1 (LSD1), a flavin-dependent monoamine oxidase, has emerged as a critical epigenetic regulator implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC). Its role in maintaining a stem-like state and blocking cellular differentiation in cancer cells has made it a prime therapeutic target. This guide provides a comparative analysis of two clinical-stage LSD1 inhibitors, **Pulrodemstat besilate** (CC-90011) and Iadademstat (ORY-1001), summarizing their mechanisms of action, preclinical and clinical data, and the experimental methodologies used for their evaluation.

## At a Glance: Key Differences

| Feature             | Pulrodemstat Besilate (CC-90011)         | Iadademstat (ORY-1001)                                                      |
|---------------------|------------------------------------------|-----------------------------------------------------------------------------|
| Mechanism of Action | Reversible, non-covalent inhibitor       | Irreversible, covalent inhibitor                                            |
| Binding Target      | Binds to the active site of LSD1         | Forms a covalent adduct with the FAD cofactor in the active site of LSD1[1] |
| Company             | Celgene (a Bristol Myers Squibb Company) | Oryzon Genomics                                                             |

## Preclinical Data: A Comparative Overview

Both Pulrodemstat and Iadademstat have demonstrated potent anti-tumor activity in preclinical models across a range of hematological and solid tumors. The following tables summarize key in vitro and in vivo data.

### In Vitro Potency and Efficacy

| Parameter                           | Pulrodemstat Besilate (CC-90011)                 | Iadademstat (ORY-1001)                                                                    |
|-------------------------------------|--------------------------------------------------|-------------------------------------------------------------------------------------------|
| LSD1 Enzymatic Inhibition (IC50)    | 0.25 nM[2]                                       | Sub-nanomolar                                                                             |
| AML Cell Line Proliferation (EC50)  | Kasumi-1: 2 nM[2]                                | Induces differentiation at < 1 nM in AML cell lines[3]                                    |
| SCLC Cell Line Proliferation (EC50) | H1417: 6 nM[2]                                   | Effective in SCLC models                                                                  |
| Differentiation Induction           | THP-1 (AML): EC50 of 7 nM for CD11b induction[2] | Potent inducer of monocyte/macrophage differentiation gene signature in AML cell lines[3] |

### In Vivo Antitumor Activity

| Cancer Model                         | Dosing Regimen (Pulrodemstat)       | Outcome (Pulrodemstat)                                     | Dosing Regimen (Iadademstat) | Outcome (Iadademstat)                                                                |
|--------------------------------------|-------------------------------------|------------------------------------------------------------|------------------------------|--------------------------------------------------------------------------------------|
| SCLC Patient-Derived Xenograft (PDX) | 5 mg/kg, oral, daily for 30 days[2] | Tumor growth inhibition of 78% with no body weight loss[2] | Not specified                | Promising antitumor activity in vivo[3]                                              |
| AML Xenograft                        | Not specified                       | Not specified                                              | Not specified                | Reduction of tumor growth correlates with induction of differentiation biomarkers[3] |

## Clinical Data: Summary of Key Trials

Both inhibitors have undergone extensive clinical evaluation, demonstrating promising efficacy and manageable safety profiles in various cancer indications.

### Pulrodemstat Besilate (NCT02875223)

This Phase 1 study evaluated Pulrodemstat in patients with advanced solid tumors and relapsed/refractory non-Hodgkin's lymphoma.

| Parameter                                   | Result                                                                                                                                                                                                                                                                                                                                               |
|---------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Recommended Phase 2 Dose (RP2D)             | 60 mg once per week[4]                                                                                                                                                                                                                                                                                                                               |
| Maximum Tolerated Dose (MTD)                | 80 mg once per week[4]                                                                                                                                                                                                                                                                                                                               |
| Key Efficacy Outcomes                       | <ul style="list-style-type: none"><li>- One complete response in a patient with relapsed/refractory marginal zone lymphoma (ongoing at cycle 58)[5][6].</li><li>- Stable disease for ≥ 6 months in 8 patients with neuroendocrine tumors/carcinomas[4].</li><li>- Clinical benefit rate (CR + PR + durable SD ≥ 4 months) was observed[7].</li></ul> |
| Most Common Treatment-Related Adverse Event | Thrombocytopenia (manageable with dose modifications)[4][5][6]                                                                                                                                                                                                                                                                                       |

## Iademstat (ALICE Trial - Phase IIa)

This trial investigated Iademstat in combination with azacitidine in elderly, unfit patients with newly diagnosed AML.

| Parameter                     | Result                                                                                                               |
|-------------------------------|----------------------------------------------------------------------------------------------------------------------|
| Objective Response Rate (ORR) | 81% (22 of 27 evaluable patients)[1][8]                                                                              |
| Complete Remission (CR/CRI)   | 64% of responders (14 patients)[8]                                                                                   |
| Duration of Response          | 68% of CR/CRI lasting more than 6 months; longest remission > 3 years[8]                                             |
| Safety Profile                | Manageable, with the most frequent treatment-related adverse events being platelet and neutrophil count decreases[9] |

## Mechanism of Action and Signaling Pathways

LSD1 inhibition by both Pulrodemstat and Iademstat leads to the re-expression of silenced tumor suppressor genes and the induction of cellular differentiation. However, their distinct

binding mechanisms (reversible vs. irreversible) may influence their downstream effects and clinical profiles.

## Pulrodemstat: Reversible Inhibition and Downstream Effects

Pulrodemstat's reversible binding to LSD1 leads to an increase in H3K4me2 and H3K9me2, altering gene expression. In head and neck squamous cell carcinoma (HNSCC), Pulrodemstat has been shown to suppress tumor growth by triggering apoptosis and is associated with the regulation of genes involved in proliferation, DNA repair, and DNA replication.[\[10\]](#)



[Click to download full resolution via product page](#)

Pulrodemstat's proposed mechanism of action.

## Iademstat: Irreversible Inhibition and Scaffolding Disruption

Iademstat's covalent binding to the FAD cofactor not only inhibits LSD1's demethylase activity but also disrupts its scaffolding function.[\[1\]](#) This is particularly relevant in AML, where LSD1's interaction with the transcription factor GFI-1 is crucial for the leukemic program. By sterically hindering this interaction, Iademstat forces differentiation of leukemic blasts.[\[1\]](#) In SCLC, Iademstat impairs the binding of LSD1 to INSM1, leading to the restoration of NOTCH1 and HES1 expression and the reduction of pro-tumorigenic ASCL1 and NEUROD1.[\[1\]](#)



[Click to download full resolution via product page](#)

Iademstat's dual mechanism in AML and SCLC.

## Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used in the evaluation of LSD1 inhibitors.

### LSD1 Enzymatic Inhibition Assay (Peroxidase-Coupled)

This assay measures the ability of a compound to inhibit the demethylase activity of purified LSD1 enzyme.

- Reagent Preparation:
  - Assay Buffer: 50 mM Tris-HCl (pH 7.4), 50 mM NaCl, 1 mM DTT.
  - LSD1 Enzyme: Recombinant human LSD1 diluted in assay buffer.
  - Substrate: Di-methylated histone H3 peptide (e.g., H3K4me2).

- Detection Reagents: Horseradish peroxidase (HRP) and a suitable chromogenic or fluorogenic substrate (e.g., Amplex Red).
- Assay Procedure:
  - Incubate the LSD1 enzyme with varying concentrations of the inhibitor (Pulrodemstat or Iadademstat) in the assay buffer.
  - Initiate the reaction by adding the H3K4me2 peptide substrate and the FAD cofactor.
  - The demethylation reaction produces hydrogen peroxide ( $H_2O_2$ ).
  - HRP, in the presence of its substrate, uses the  $H_2O_2$  to generate a detectable signal (colorimetric or fluorescent).
  - Measure the signal using a microplate reader.
- Data Analysis:
  - Calculate the percent inhibition at each inhibitor concentration relative to a no-inhibitor control.
  - Determine the  $IC_{50}$  value by fitting the data to a dose-response curve.

## Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of the inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.

- Cell Culture and Treatment:
  - Seed cancer cells (e.g., AML or SCLC cell lines) in a 96-well plate and allow them to adhere overnight.
  - Treat the cells with a range of concentrations of Pulrodemstat or Iadademstat. Include a vehicle-only control.
  - Incubate for a specified period (e.g., 72 hours).

- MTT Incubation:
  - Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
  - Incubate to allow viable cells to reduce the yellow MTT to a purple formazan product.
- Formazan Solubilization and Measurement:
  - Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
  - Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
- Data Analysis:
  - Calculate the percentage of cell viability at each inhibitor concentration relative to the vehicle control.
  - Determine the EC<sub>50</sub> or IC<sub>50</sub> value from the dose-response curve.

## Tumor Xenograft Study

This *in vivo* assay evaluates the anti-tumor efficacy of the LSD1 inhibitors in an animal model.



[Click to download full resolution via product page](#)

A typical workflow for a preclinical tumor xenograft study.

- Cell Implantation: Human cancer cells are implanted subcutaneously into immunocompromised mice.
- Tumor Development: Tumors are allowed to grow to a palpable size.
- Treatment Administration: Mice are randomized into treatment groups and receive daily oral doses of either the vehicle control, Pulrodemstat, or Iadademstat.
- Monitoring: Tumor volume and mouse body weight are measured regularly.
- Endpoint and Analysis: At the end of the study, tumors are excised, and tumor growth inhibition is calculated. Tissues may be further analyzed for pharmacodynamic markers.

## Conclusion

Both **Pulrodemstat besilate** and Iadademstat are potent LSD1 inhibitors with compelling preclinical and clinical data supporting their continued development as cancer therapeutics. The key distinction lies in their mechanism of action, with Pulrodemstat being a reversible inhibitor and Iadademstat acting irreversibly and disrupting protein-protein interactions. This fundamental difference may translate into distinct efficacy and safety profiles in various cancer contexts. The choice between these agents for future clinical development and therapeutic application will likely depend on the specific cancer type, the underlying molecular drivers, and the desired therapeutic window. Further head-to-head comparative studies under identical experimental conditions would be invaluable in elucidating the nuanced differences between these two promising epigenetic drugs.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. oryzon.com [oryzon.com]
- 2. medchemexpress.com [medchemexpress.com]

- 3. First-in-Human Phase I Study of ladademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clinical activity of CC-90011, an oral, potent, and reversible LSD1 inhibitor, in advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical activity of CC-90011, an oral, potent, and reversible LSD1 inhibitor, in advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. oryzon.com [oryzon.com]
- 9. ladademstat in combination with azacitidine in patients with newly diagnosed acute myeloid leukaemia (ALICE): an open-label, phase 2a dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pulrodemstat, a selective inhibitor of KDM1A, suppresses head and neck squamous cell carcinoma growth by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pulrodemstat besilate versus ladademstat: a comparative analysis of LSD1 inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b606533#pulrodemstat-besilate-versus-iadademstat-a-comparative-analysis-of-lsd1-inhibitors>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)